3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
Description
The compound 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride (CAS: EN300-762821) is a benzoic acid derivative with a 4-aminopyrazole moiety attached via a methyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₄ClN₃O₃, with a molecular weight of 283.72 g/mol . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Structural features of interest include:
- A carboxylic acid group at the 1-position of the benzene ring, enabling hydrogen bonding or salt formation.
- A 4-methoxy group on the benzene ring (noted in the Enamine Ltd. catalogue entry), which may influence electronic properties and reactivity .
Properties
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWAJZFSCLADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological targets, while the benzoic acid moiety can engage in ionic interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride with structurally related compounds, based on similarity scores and functional group analysis from chemical databases :
| CAS No. | Compound Name | Key Structural Differences | Similarity Score |
|---|---|---|---|
| EN300-762821 | 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride | Contains a 4-methoxy group and 4-aminopyrazole-methyl substituent on benzoic acid. | N/A |
| 876-03-9 | 3-(Aminomethyl)benzoic acid hydrochloride | Lacks the pyrazole ring; features a simpler aminomethyl group at the 3-position. | 0.89 |
| 185963-32-0 | 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | Contains two aminomethyl groups (3- and 5-positions); no pyrazole or methoxy groups. | 0.89 |
| 922163-35-7 | Methyl 3-((methylamino)methyl)benzoate | Esterified carboxylic acid (methyl ester) with a methylamino-methyl group; neutral form. | 0.84 |
| 51352-87-5 | Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride | Complex side chain with benzyl and methylamino groups; esterified carboxylic acid. | 0.84 |
Key Observations:
Impact of Pyrazole vs.
185963-32-0 (dihydrochloride salt) has higher solubility in aqueous media due to its dual protonation sites, whereas the methyl ester in 922163-35-7 is more lipophilic .
Salt Forms and Functional Group Modifications :
- Hydrochloride salts (e.g., target compound, 876-03-9 ) improve water solubility compared to neutral esters like 922163-35-7 .
- Esterification of the carboxylic acid (e.g., 922163-35-7 ) blocks acidic proton donation, altering reactivity in coupling reactions .
Biological Relevance :
- The pyrazole moiety is a common pharmacophore in kinase inhibitors and anti-inflammatory agents, suggesting the target compound could serve as a precursor for such therapeutics. Simpler analogs like 876-03-9 are more likely used as intermediates in peptide synthesis.
Research Implications and Limitations
While the provided evidence lacks experimental data (e.g., melting points, solubility profiles), structural comparisons highlight critical trends:
- The 4-aminopyrazole-methyl group distinguishes the target compound in interactions requiring nitrogen-rich heterocycles.
- Substituent modifications (e.g., methoxy groups, esterification) offer tunability for specific applications in medicinal chemistry or materials science.
Biological Activity
3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride (CAS No. 1431964-86-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological effects.
- Molecular Formula : C₁₁H₁₂ClN₃O₂
- Molecular Weight : 253.69 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-1H-pyrazole with benzoic acid derivatives under controlled conditions, often utilizing various catalysts to enhance yield and purity. The product is usually purified through recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1H-pyrazole moiety exhibit notable anticancer activities. Specifically, research indicates that this compound has shown efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 15.2 |
| Breast Cancer | MDA-MB-231 | 12.5 |
| Colorectal Cancer | HCT116 | 10.7 |
| Prostate Cancer | PC3 | 18.9 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs). Additionally, its structure allows for effective binding to DNA, disrupting replication processes in rapidly dividing cells .
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis showed decreased mitotic figures and increased apoptotic cells in treated tumors, supporting the compound's role as a potential anticancer therapeutic .
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-amino-1H-pyrazole with a methylene-linked benzoic acid derivative, followed by hydrochlorination. For example, intermediates like methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride (CAS 6647-89-8) may be used as building blocks . Characterization typically involves NMR, HPLC, and elemental analysis to confirm purity (>97%) and structure .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : To confirm the pyrazole ring substitution pattern and methylene bridge connectivity.
- HPLC-MS : For purity assessment and molecular weight verification (theoretical MW: 227.04 g/mol for the free base; 263.5 g/mol as hydrochloride) .
- X-ray crystallography : SHELX programs are widely used for crystal structure determination, particularly for resolving hydrogen bonding and salt formation .
Q. How does the hydrochloride salt affect solubility and stability?
The hydrochloride salt improves aqueous solubility compared to the free base, facilitating biological assays. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) are recommended to assess degradation pathways. Related benzoic acid derivatives show stability in acidic conditions but may hydrolyze in basic media .
Advanced Research Questions
Q. What computational strategies optimize the compound’s binding affinity in target interactions?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with biological targets. Focus on the pyrazole NH2 group and benzoic acid COOH as key pharmacophores. Free energy perturbation (FEP) studies may refine predictions of binding thermodynamics .
Q. How can synthetic byproducts or impurities be identified and resolved?
- HPLC-DAD/UV : Detect impurities at trace levels (≤0.1%).
- LC-MS/MS : Identify byproducts such as deaminated or oxidized derivatives.
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with >99% purity .
Q. What experimental designs address contradictions in biological activity data?
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to establish EC50/IC50 values.
- Control experiments : Include structurally related analogs (e.g., 4-methylpyrazole derivatives) to validate target specificity.
- Reproducibility checks : Cross-validate results across multiple cell lines or enzymatic systems .
Q. How can the compound’s stability in biological matrices be quantified?
Perform pharmacokinetic studies using LC-MS to measure half-life (t1/2) in plasma or liver microsomes. For example, related benzoic acid derivatives exhibit t1/2 values of 2–6 hours in murine models .
Key Research Gaps and Recommendations
- Mechanistic studies : Explore the role of the pyrazole-amino group in modulating enzyme inhibition (e.g., kinases or proteases).
- In vivo toxicity : Assess acute/chronic toxicity in rodent models, focusing on renal and hepatic clearance pathways.
- Crystallography : Resolve the crystal structure to guide SAR (structure-activity relationship) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
